![molecular formula C16H9Cl3FNO2 B5146083 6,8-Dichloro-3-[(3-chloro-4-fluoroanilino)methyl]chromen-4-one](/img/structure/B5146083.png)
6,8-Dichloro-3-[(3-chloro-4-fluoroanilino)methyl]chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dichloro-3-[(3-chloro-4-fluoroanilino)methyl]chromen-4-one is a synthetic organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of multiple halogen atoms, which can significantly influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-[(3-chloro-4-fluoroanilino)methyl]chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,8-dichlorochromone and 3-chloro-4-fluoroaniline.
Condensation Reaction: The key step involves the condensation of 6,8-dichlorochromone with 3-chloro-4-fluoroaniline in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
6,8-Dichloro-3-[(3-chloro-4-fluoroanilino)methyl]chromen-4-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The chromone moiety can be oxidized to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydrochromone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Quinone derivatives are the major products formed during oxidation.
Reduction Products: Dihydrochromone derivatives are the primary products of reduction reactions.
科学研究应用
6,8-Dichloro-3-[(3-chloro-4-fluoroanilino)methyl]chromen-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and enzyme activities.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
作用机制
The mechanism of action of 6,8-Dichloro-3-[(3-chloro-4-fluoroanilino)methyl]chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activities.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
6,8-Dichloro-3-methylchromone: A structurally similar compound with different substituents.
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde: Another chromone derivative with distinct functional groups.
Uniqueness
6,8-Dichloro-3-[(3-chloro-4-fluoroanilino)methyl]chromen-4-one is unique due to the presence of both chloro and fluoro substituents, which can enhance its biological activity and chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
6,8-dichloro-3-[(3-chloro-4-fluoroanilino)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3FNO2/c17-9-3-11-15(22)8(7-23-16(11)13(19)4-9)6-21-10-1-2-14(20)12(18)5-10/h1-5,7,21H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVCCZXKHMCBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=COC3=C(C2=O)C=C(C=C3Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
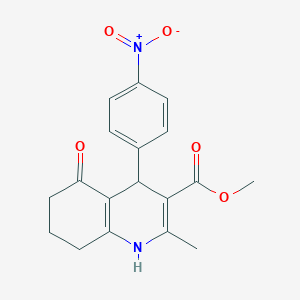
![5-bromo-2-chloro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5146005.png)
![N-(4-methoxyphenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5146008.png)
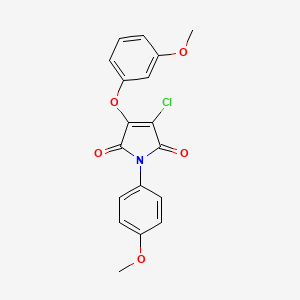
![5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B5146022.png)
![2-[4-(2-Chloro-4,6-dimethylphenoxy)butylamino]ethanol;oxalic acid](/img/structure/B5146031.png)
![N-benzyl-N-[(2,5-dimethoxyphenyl)methyl]butan-1-amine](/img/structure/B5146037.png)
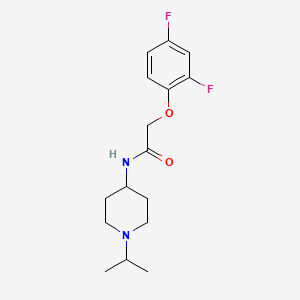
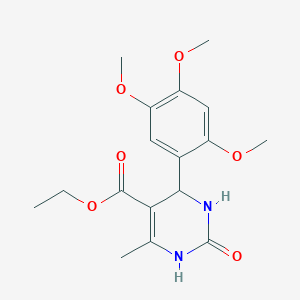
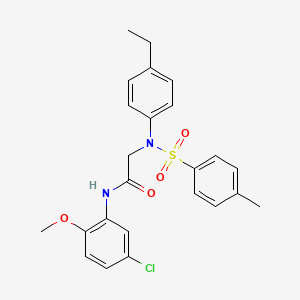
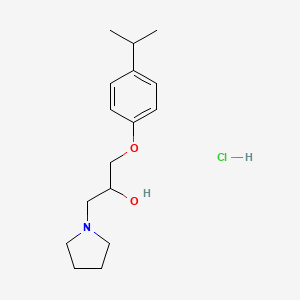
![N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5146090.png)
![N-[3-(trifluoromethyl)phenyl]tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5146094.png)
![1-[1-(furan-3-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B5146099.png)
